[1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride
CAS No.: 1443981-59-6
Cat. No.: VC2870887
Molecular Formula: C7H6ClN3O2
Molecular Weight: 199.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443981-59-6 |
|---|---|
| Molecular Formula | C7H6ClN3O2 |
| Molecular Weight | 199.59 g/mol |
| IUPAC Name | [1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H5N3O2.ClH/c11-7(12)5-2-1-3-6-8-4-9-10(5)6;/h1-4H,(H,11,12);1H |
| Standard InChI Key | KKZVWAOOZGZOFX-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC=NN2C(=C1)C(=O)O.Cl |
| Canonical SMILES | C1=CC2=NC=NN2C(=C1)C(=O)O.Cl |
Introduction
Synthesis and Structural Characteristics
The synthesis of triazolo[1,5-a]pyridine derivatives typically involves:
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Cyclization Reactions: Starting from amino-substituted pyridines and triazole precursors.
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Multistep Procedures: Including condensation and annulation reactions to form the fused heterocyclic system .
The triazolo[1,5-a]pyridine ring system is known for its planar structure, as supported by X-ray crystallographic studies. The carboxylic acid group at position 5 contributes to hydrogen bonding potential, enhancing its reactivity and biological interactions.
Biological Activity
Compounds based on the triazolo[1,5-a]pyridine scaffold exhibit diverse pharmacological properties:
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Antifungal: Effective against fungal pathogens by interfering with cellular processes.
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Anticancer: Demonstrates cytotoxicity against various cancer cell lines by inducing apoptosis.
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Anti-inflammatory: Reduces inflammation by modulating key enzymatic pathways .
These activities are attributed to the ability of the compound to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Applications in Medicinal Chemistry
The hydrochloride salt form improves the compound's pharmacokinetics:
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Enhanced Solubility: Facilitates formulation in aqueous solutions.
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Improved Stability: Ensures prolonged shelf life under various storage conditions.
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Drug Development: Serves as a lead compound for designing analogs with optimized therapeutic profiles.
Research Findings
Recent studies have focused on:
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Structure-Activity Relationship (SAR): Modifications at various positions on the triazolo[1,5-a]pyridine ring to enhance biological activity.
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Crystallographic Analysis: Revealing nearly planar geometry with minimal deviations (r.m.s. deviation ~0.0068 Å), supporting strong intramolecular interactions.
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Hydrogen Bonding Networks: Centrosymmetrically related molecules form dimers through C—H⋯N hydrogen bonds in crystal structures .
Future Directions
Research continues into:
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Developing derivatives with higher potency and selectivity for specific targets.
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Investigating additional therapeutic areas such as antiviral activity.
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Exploring innovative synthetic routes for more sustainable production.
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